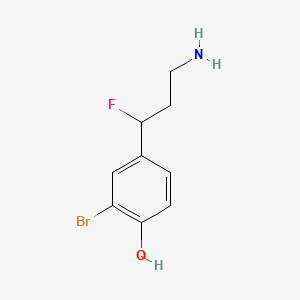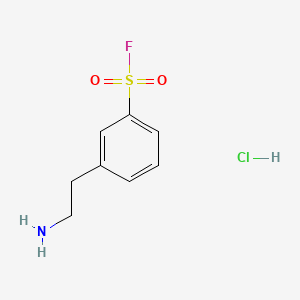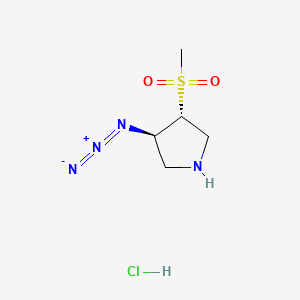![molecular formula C8H9ClN4O2S B13494628 4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a chloro substituent at the 4-position and a methylsulfonyl ethyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride can be employed.
Attachment of the methylsulfonyl ethyl group: This step involves the reaction of the intermediate with methylsulfonyl ethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation reactions: Reagents like m-chloroperbenzoic acid (m-CPBA).
Coupling reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution reactions: Products with different substituents replacing the chloro group.
Oxidation reactions: Sulfone derivatives.
Coupling reactions: Biaryl compounds.
科学研究应用
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties.
作用机制
The mechanism of action of 4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfonyl groups can participate in binding interactions, while the pyrazolo[3,4-d]pyrimidine core can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins and pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison
4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and methylsulfonyl ethyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The pyrazolo[3,4-d]pyrimidine core also offers a different structural framework that can influence its interactions with molecular targets.
属性
分子式 |
C8H9ClN4O2S |
|---|---|
分子量 |
260.70 g/mol |
IUPAC 名称 |
4-chloro-1-(2-methylsulfonylethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4O2S/c1-16(14,15)3-2-13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,2-3H2,1H3 |
InChI 键 |
ZCHUFFQZOZLAOU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCN1C2=C(C=N1)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)

![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)

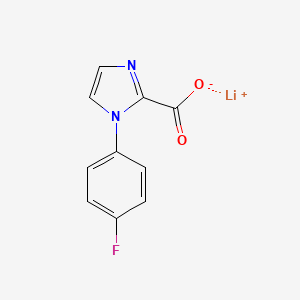
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
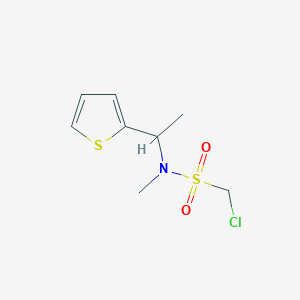
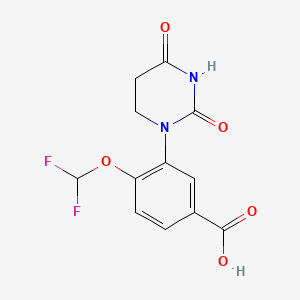
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)

